molecular formula C7H7NS B13576881 5-methyl-6H-thieno[2,3-b]pyrrole

5-methyl-6H-thieno[2,3-b]pyrrole

Cat. No.: B13576881
M. Wt: 137.20 g/mol
InChI Key: HBIGGKYQZGKYCU-UHFFFAOYSA-N
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Description

5-methyl-6H-thieno[2,3-b]pyrrole is an organic compound with the molecular formula C7H7NS. It is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure.

Chemical Reactions Analysis

5-methyl-6H-thieno[2,3-b]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-methyl-6H-thieno[2,3-b]pyrrole involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes such as glycogen phosphorylase and cyclooxygenase, thereby affecting metabolic and inflammatory pathways . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

5-methyl-6H-thieno[2,3-b]pyrrole can be compared with other similar compounds such as thieno[2,3-b]pyrrole-2-carboxylic acid and thieno[2,3-b]pyrrole-4-carboxylic acid . These compounds share a similar core structure but differ in their functional groups and substitution patterns. The uniqueness of this compound lies in its specific methyl substitution, which can influence its chemical reactivity and biological activity. Other similar compounds include thieno[3,2-b]pyrrole derivatives, which also exhibit a range of biological activities and are used in medicinal chemistry .

Properties

Molecular Formula

C7H7NS

Molecular Weight

137.20 g/mol

IUPAC Name

5-methyl-6H-thieno[2,3-b]pyrrole

InChI

InChI=1S/C7H7NS/c1-5-4-6-2-3-9-7(6)8-5/h2-4,8H,1H3

InChI Key

HBIGGKYQZGKYCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)SC=C2

Origin of Product

United States

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